ethyl 8-hydroxy-4,5-dihydro-2H-benzo[g]indazole-3-carboxylate
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Overview
Description
Ethyl 8-hydroxy-4,5-dihydro-2H-benzo[g]indazole-3-carboxylate is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by its unique structure, which includes an ethyl ester group, a hydroxy group, and a dihydrobenzoindazole core. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-hydroxy-4,5-dihydro-2H-benzo[g]indazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indazole core. The reaction conditions often involve refluxing in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-hydroxy-4,5-dihydro-2H-benzo[g]indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxy group or to hydrogenate the double bonds in the indazole ring.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a fully hydrogenated indazole derivative.
Substitution: Formation of various ester or amide derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 8-hydroxy-4,5-dihydro-2H-benzo[g]indazole-3-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The indazole core can interact with aromatic residues through π-π stacking, enhancing binding affinity. These interactions can lead to inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Ethyl 8-hydroxy-4,5-dihydro-2H-benzo[g]indazole-3-carboxylate can be compared with other indazole derivatives such as:
Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.
Indole-2-carboxylic acid: Another indole derivative with carboxylic acid functionality.
5-fluoroindole: A fluorinated indole derivative with distinct biological activities.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer unique chemical reactivity and biological activity .
Properties
Molecular Formula |
C14H14N2O3 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
ethyl 8-hydroxy-4,5-dihydro-2H-benzo[g]indazole-3-carboxylate |
InChI |
InChI=1S/C14H14N2O3/c1-2-19-14(18)13-10-6-4-8-3-5-9(17)7-11(8)12(10)15-16-13/h3,5,7,17H,2,4,6H2,1H3,(H,15,16) |
InChI Key |
MURMWZZOAMIFAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2CCC3=C(C2=NN1)C=C(C=C3)O |
Origin of Product |
United States |
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